AMT Selectivity: VDM11's Superior TRPV1/CB1 Profile vs. AM404
VDM11 demonstrates equivalent potency to AM404 in inhibiting anandamide uptake (IC50 ~5 µM) but offers a critical selectivity advantage: negligible agonist activity at TRPV1 and weak CB1 binding (Ki >5-10 µM) . In contrast, AM404 exhibits significant off-target TRPV1 agonism [1]. This distinction is essential for isolating AMT-mediated effects without confounding receptor activation.
| Evidence Dimension | TRPV1 Agonist Activity & CB1 Receptor Binding |
|---|---|
| Target Compound Data | VDM11: TRPV1 - negligible; CB1 Ki >5-10 µM |
| Comparator Or Baseline | AM404: TRPV1 - significant agonist activity |
| Quantified Difference | VDM11 lacks TRPV1 agonism present in AM404; both inhibit AMT with IC50 ~5 µM. |
| Conditions | hVR1 receptor functional assay; CB1 receptor binding assay. |
Why This Matters
Selecting VDM11 over AM404 ensures that observed physiological changes are attributable to elevated endocannabinoid tone via AMT inhibition, not to direct activation of TRPV1 or CB1 receptors.
- [1] De Petrocellis L, et al. Overlap between the ligand recognition properties of the anandamide transporter and the VR1 vanilloid receptor. FEBS Lett. 2000;483(1):52-6. View Source
